Rheinanthrone
Overview
Description
Rheinanthrone is the active metabolite of senna glycoside Sennosides known for its laxative effect . It is commonly produced by plants of the Rheum species .
Synthesis Analysis
Rheinanthrone is a metabolite of Sennoside A . It is produced through the oxidation of rhein, which involves the use of strong oxidizing agents such as manganese dioxide (MnO2) or chromium trioxide (CrO3) in the presence of an acidic catalyst .Molecular Structure Analysis
Rheinanthrone has a molecular formula of C15H10O5 . It contains a total of 32 bonds, including 22 non-H bonds, 14 multiple bonds, 1 rotatable bond, 2 double bonds, 12 aromatic bonds, 3 six-membered rings, 2 ten-membered rings, 1 carboxylic acid (aromatic), 1 ketone (aromatic), 1 hydroxyl group, and 2 aromatic hydroxyls .Chemical Reactions Analysis
Once in systemic circulation, about 2.6% of Rheinanthrone is metabolized to Rhein as well as Sennidins A and B via oxidation .Physical And Chemical Properties Analysis
Rheinanthrone is a yellow crystalline powder that is highly insoluble in water but soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO). It has a molecular weight of 270.24 g/mol.Scientific Research Applications
Chitosan Hydrogel Delivery System
Rheinanthrone, specifically in the form of Rhein (4,5-dihydroxyanthraquinone-2-carboxylic acid), is used in a chitosan hydrogel delivery system. This system is being explored as a potential antineuroinflammatory agent. The rhein–chitosan hydrogel demonstrated qualities like mechanical strength, sustained release, and low toxicity. Importantly, it showed significant suppression of proinflammatory cytokines in certain cell models, pointing towards its potential in medical applications, especially in controlling neuroinflammation (Zhou et al., 2019).
Renal Lesion Improvement and Dyslipidemia Amelioration
Rheinanthrone has been studied for its effectiveness in ameliorating renal pathological changes and attenuating hyperlipidemia, specifically in db/db mice with diabetic nephropathy. The study observed that rhein could reduce urinary albumin excretion and levels of extracellular matrix in renal tissue. Additionally, it impacted plasma levels of cholesterol and triglycerides, suggesting a dual role in renal protection and lipid regulation (Gao et al., 2010).
Pharmacological Effects Review
A review of rhein's pharmacological activities highlighted its diverse effects, including hepatoprotective, nephroprotective, anti-inflammatory, antioxidant, anticancer, and antimicrobial activities. This comprehensive analysis supports rhein's potential as a medicinal agent, with a broad spectrum of applications in various health-related conditions (Zhou et al., 2015).
Leukemia Cell Differentiation and Death Induction
Rheinanthrone, in combination with all-trans retinoic acid (ATRA), has been found to augment the differentiation of acute promyelocytic leukemia (APL) cells. It induced changes in morphology and expression of differentiation markers in these cells, along with the activation of apoptosis and suppression of survival signals. This suggests a therapeutic potential in leukemia treatment (Heo et al., 2018).
Osteoarthritic Chondrocytes and Synoviocytes Proliferation Reduction
Studies on osteoarthritic chondrocytes and synoviocytes have shown that rhein can reduce their proliferation without inducing apoptosis. This finding is significant as it suggests that rhein might help in managing the development of inflammatory synovial tissue in joint pathologies (Legendre et al., 2009).
Modulation of Superoxide Anion Production
Rheinanthrone has been reported to inhibit superoxide anion production from human neutrophils, indicating its potential role in modifying immune responses and inflammatory processes (Mian et al., 1987).
Anticancer Drug Properties
Rhein has shown potential as an anticancer drug, with evidence suggesting its ability to suppress various types of cancers. It modulates different signaling cascades in cancer cells, preventing angiogenesis and cancer progression, positioning it as a promising alternative for conventional cancer therapies (Henamayee et al., 2020).
Safety And Hazards
properties
IUPAC Name |
4,5-dihydroxy-10-oxo-9H-anthracene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O5/c16-10-3-1-2-7-4-8-5-9(15(19)20)6-11(17)13(8)14(18)12(7)10/h1-3,5-6,16-17H,4H2,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZFQHULMMDWMIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC=C2)O)C(=O)C3=C1C=C(C=C3O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10197374 | |
Record name | Rhein-9-anthrone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10197374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Rheinanthrone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0039449 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Rheinanthrone appears to increase macrophage expression of cyclooxygenase 2 (COX2) which increases production of prostaglandin E2 (PGE2). This increase in PGE2 is associated with a subsequent decrease in aquaporin 3 expression. The decreased expression of aquaporin 3 likely restricts reabsorption of water in the large intestine resulting in the laxative effect of rheinanthrone. Rheinanthrone also appears to stimulate peristalsis in the large intestine dependent on contact with the mucosal epithelium. | |
Record name | Rheinanthrone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13175 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Rheinanthrone | |
CAS RN |
480-09-1 | |
Record name | Rheinanthrone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=480-09-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Rhein-9-anthrone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480091 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Rheinanthrone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13175 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Rhein-9-anthrone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10197374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | RHEIN-9-ANTHRONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0YQK3WBH32 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Rheinanthrone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0039449 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
250-280, 250 - 280 °C | |
Record name | Rheinanthrone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13175 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Rheinanthrone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0039449 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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